molecular formula C21H21N3O4S2 B2627942 Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate CAS No. 1251635-23-0

Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate

Cat. No. B2627942
CAS RN: 1251635-23-0
M. Wt: 443.54
InChI Key: NVQUVXICDCJNDI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Reactions

Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate and similar compounds are primarily explored for their synthesis processes and chemical reactions. Studies demonstrate a range of reactions to synthesize various derivatives, highlighting the compound's versatility in chemical synthesis. For instance, derivatives of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate were synthesized by interacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA at room temperature (Mohamed, 2021). Similarly, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate as a series of novel compounds was performed, showcasing the compound's utility in creating novel chemical structures (Nassiri & Milani, 2020).

Biological Activities and Applications

The compound and its derivatives have been studied for various biological activities, making them significant in medicinal chemistry. For instance, a study highlighted the synthesis of Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines, evaluating them as potent and partly selective aldose reductase inhibitors, potentially useful for treating long-term diabetic complications (Saeed et al., 2014). Moreover, derivatives have been evaluated for anticancer activity, with certain compounds showing higher anticancer activities than reference drugs, emphasizing the compound's potential in drug discovery (Ravinaik et al., 2021).

Molecular Docking and Inhibition Studies

Molecular docking and inhibition studies are essential for understanding the interaction of these compounds with biological targets. A study reported the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their evaluation in α-glucosidase and β-glucosidase inhibition activities. The study found that most compounds showed high percentage inhibition towards the enzymes, indicating their potential as enzyme inhibitors (Babar et al., 2017).

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities and potential therapeutic applications . The development of new compounds related to this scaffold could lead to the discovery of new drug molecules with lesser side effects .

properties

IUPAC Name

ethyl 2-[2-[[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-2-27-19(25)9-15-11-30-21(22-15)24-20(26)14-5-7-16(8-6-14)28-10-18-23-17(12-29-18)13-3-4-13/h5-8,11-13H,2-4,9-10H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQUVXICDCJNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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